1-Heptyl-4-(non-1-EN-2-YL)benzene
Description
1-Heptyl-4-(non-1-en-2-yl)benzene is a substituted aromatic compound featuring a benzene ring with two distinct substituents: a heptyl group (-C₇H₁₅) at position 1 and a non-1-en-2-yl group (CH₂=CH(CH₂)₆CH₃) at position 2. This structure combines a linear alkyl chain and a branched alkenyl group, conferring unique physicochemical properties. Such derivatives are often explored in materials science for liquid crystal applications or as intermediates in organic synthesis .
Properties
CAS No. |
820964-87-2 |
|---|---|
Molecular Formula |
C22H36 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-heptyl-4-non-1-en-2-ylbenzene |
InChI |
InChI=1S/C22H36/c1-4-6-8-10-12-14-20(3)22-18-16-21(17-19-22)15-13-11-9-7-5-2/h16-19H,3-15H2,1-2H3 |
InChI Key |
IRTFSMNFWNDYAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=C)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptyl-4-(non-1-EN-2-YL)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with heptyl chloride and non-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 1-Heptyl-4-(non-1-EN-2-YL)benzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Heptyl-4-(non-1-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to saturate the double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2+).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Halogens in the presence of a Lewis acid catalyst, nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Heptyl-4-(non-1-EN-2-YL)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Heptyl-4-(non-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
4-Isopropyl-1-methyl-2-propenylbenzene (CAS: 912818-63-4)
- Structure : Benzene with methyl (-CH₃), isopropyl (-CH(CH₃)₂), and propenyl (-CH₂CH=CH₂) groups.
- Key Differences: Shorter alkyl chains and a conjugated propenyl group compared to the nonenyl substituent in the target compound.
- Reactivity: The propenyl group undergoes addition reactions more readily than the nonenyl group due to steric accessibility.
1-Nitro-4-prop-2-enylbenzene (CAS: 53483-17-3)
- Structure: Benzene with nitro (-NO₂) and propenyl (-CH₂CH=CH₂) groups.
- Key Differences: The electron-withdrawing nitro group significantly alters electronic properties, reducing aromatic ring electron density and increasing polarity. This contrasts with the electron-donating alkyl/alkenyl substituents in 1-Heptyl-4-(non-1-en-2-yl)benzene, which enhance hydrophobicity .
- Applications : Nitro derivatives are often intermediates in explosives or dyes, whereas alkyl/alkenyl derivatives are used in lubricants or surfactants.
1,4-Bis[(Z)-2-phenylethenyl]benzene (CAS: 1608-40-8)
- Structure : Benzene with two styryl (-CH=CHPh) groups.
- Key Differences: Styryl groups introduce extended π-conjugation, enabling applications in optoelectronics. The nonenyl group in the target compound lacks such conjugation but offers greater flexibility .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Solubility (Polar Solvents) | Reactivity Highlights |
|---|---|---|---|---|
| 1-Heptyl-4-(non-1-en-2-yl)benzene | ~290.5 | ~320–340 | Low | Alkenyl addition, Friedel-Crafts alkylation |
| 4-Isopropyl-1-methyl-2-propenylbenzene | ~188.3 | ~240–260 | Moderate | Conjugated diene reactions |
| 1-Nitro-4-prop-2-enylbenzene | ~177.2 | ~280–300 | Low | Nitro reduction, electrophilic substitution |
| 1,4-Bis[(Z)-styryl]benzene | ~284.4 | >400 (decomposes) | Insoluble | Photopolymerization, crosslinking |
Notes:
- Longer alkyl/alkenyl chains (e.g., nonenyl) increase hydrophobicity and decrease melting points compared to shorter chains .
- Styryl and nitro groups enhance thermal stability but reduce solubility in nonpolar solvents .
Stability and Reactivity
- Thermal Stability: The nonenyl group’s branching reduces crystallinity, enhancing thermal stability compared to linear chains. However, nitro derivatives decompose explosively at high temperatures .
- Chemical Reactivity: The alkenyl group in the target compound undergoes hydrohalogenation or hydrogenation, while nitro groups are reduced to amines . Styryl groups participate in Diels-Alder reactions, absent in nonenyl substituents .
Biological Activity
1-Heptyl-4-(non-1-EN-2-YL)benzene is a compound that has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings, focusing on its antibacterial, antioxidant, and anticancer properties.
Chemical Structure and Properties
1-Heptyl-4-(non-1-EN-2-YL)benzene is characterized by a heptyl chain and a non-conjugated double bond in its structure. This unique configuration influences its interaction with biological systems, potentially enhancing its pharmacological effects.
Antibacterial Activity
Research indicates that compounds similar to 1-Heptyl-4-(non-1-EN-2-YL)benzene exhibit significant antibacterial properties.
Key Findings:
- A study reported that certain synthesized compounds demonstrated effective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL .
- The structure-activity relationship (SAR) analysis revealed that hydrophobic substituents and specific functional groups significantly enhance antibacterial effectiveness. Compounds with longer aliphatic chains often exhibited improved activity .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1-Heptyl-4-(non-1-EN-2-YL)benzene | TBD | TBD |
| Synthetic Compound A | 0.39 | MRSA |
| Synthetic Compound B | 12.5 | S. aureus |
Anticancer Activity
The anticancer potential of 1-Heptyl-4-(non-1-EN-2-YL)benzene is an area of growing interest.
Case Studies:
- A study highlighted that certain derivatives of phenolic compounds exhibit significant antiproliferative effects on various cancer cell lines, indicating that structural modifications can enhance their therapeutic efficacy .
Table 3: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Heptyl-4-(non-1-EN-2-YL)benzene | TBD | TBD |
| Phenolic Compound E | Prostate Cancer | 12.5 |
| Terpenoid Compound F | Breast Cancer | 8.0 |
The mechanisms through which 1-Heptyl-4-(non-1-EN-2-YL)benzene exerts its biological activities are still under investigation. However, it is hypothesized that:
- Membrane Interaction: Similar compounds disrupt bacterial membranes, leading to cell death.
- Enzyme Inhibition: Some derivatives may inhibit key enzymes involved in cancer cell proliferation.
- Radical Scavenging: The antioxidant activity is likely due to the ability to donate electrons to free radicals, stabilizing them.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
